molecular formula C24H20FN5O4S B2707373 ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate CAS No. 1113121-08-6

ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2707373
CAS No.: 1113121-08-6
M. Wt: 493.51
InChI Key: JCOXVLZQYYSMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is substituted at position 6 with a 3-fluorophenyl carbamoyl group and at position 3 with a sulfanyl-acetamido-benzoate moiety. Structural confirmation of analogous compounds (e.g., via ¹H-NMR) reveals characteristic peaks for methylene (δ ~3.4 ppm), aromatic protons (δ ~7.5–8.2 ppm), and triazole NH (δ ~13.0 ppm) .

Properties

IUPAC Name

ethyl 2-[[2-[[6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O4S/c1-2-34-23(33)18-8-3-4-9-19(18)27-21(31)14-35-24-29-28-20-11-10-15(13-30(20)24)22(32)26-17-7-5-6-16(25)12-17/h3-13H,2,14H2,1H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOXVLZQYYSMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate typically involves multi-step reactions that include the formation of the triazole and pyridine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that compounds containing triazole and pyridine rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can effectively inhibit bacterial growth against pathogens such as Escherichia coli and Pseudomonas aeruginosa . The presence of the triazole group is particularly significant in enhancing antibacterial activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This indicates its potential use in treating inflammatory diseases.

Cancer Treatment

The structural features of this compound suggest it may have applications in oncology. Compounds with similar structures have been reported to modulate protein kinase activity, which is crucial in cancer cell proliferation . This positions the compound as a candidate for further development in cancer therapeutics.

Neurological Disorders

Given its complex structure and biological activity profile, there is potential for this compound to be explored for neurological applications. Some triazole-containing compounds have shown promise in neuroprotective roles or in modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of triazole derivatives:

StudyFindings
Synthesis of novel triazole compounds with antibacterial activity against E. coli and P. aeruginosa.
Molecular docking studies indicating potential inhibition of 5-lipoxygenase by triazole derivatives.
Investigation into protein kinase modulation by similar compounds for cancer treatment applications.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight Key NMR Peaks (δ, ppm) Solubility (pH 7.4)
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 6-(3-fluorophenyl carbamoyl), 3-(sulfanyl-acetamido-benzoate) ~471.47* 3.4 (CH₂), 7.5–8.2 (Ar-H), 13.0 (NH) Not reported
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-fluorophenyl), 3-sulfanyl-acetamide 303.32 Not reported 27.9 µg/mL
tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate [1,2,4]Triazolo[4,3-a]pyridine 2,5-difluoro-benzoate, tert-butyl ester 348 (M+H) 1.60 (tert-butyl), 6.55–7.81 (Ar-H) Not reported

*Calculated based on molecular formula C₂₄H₂₁FN₄O₄S.

Functional Group Impact on Properties
  • Fluorine Position : The target compound’s 3-fluorophenyl group may induce steric and electronic effects distinct from the 4-fluorophenyl analog in . Fluorine’s meta-position could alter binding interactions in biological targets compared to para-substituted derivatives.
  • Ester vs.
Spectroscopic Differentiation
  • NMR Profiles : The target compound’s acetamido CH₂ protons (δ ~3.4 ppm) and triazole NH (δ ~13.0 ppm) align with structurally related triazolopyridine derivatives . In contrast, tert-butyl protons (δ 1.60 ppm) in provide a distinct signature for ester variations.
  • Mass Spectrometry : The tert-butyl analog in exhibits a parent ion at m/z 348 [M+H]⁺, while the target compound (higher molecular weight) would likely display a larger m/z value.

Research Implications and Limitations

  • Lumping Strategy : Compounds with shared cores (e.g., triazolopyridine) but differing substituents may be grouped for property prediction, as seen in lumping methodologies . However, fluorine position and ester/amide substitutions necessitate individualized evaluation.
  • Data Gaps : Solubility and stability data for the target compound are absent in the provided evidence, limiting direct comparisons. Further studies should prioritize these parameters.

Biological Activity

Ethyl 2-[2-({6-[(3-fluorophenyl)carbamoyl]-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamido]benzoate, with CAS number 1113121-08-6, is a complex organic compound exhibiting potential biological activities. This article aims to detail its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H20_{20}FN5_5O4_4S, with a molecular weight of 493.5 g/mol. The structure includes a triazole ring linked to a pyridine moiety and various functional groups that may contribute to its biological properties .

Anticancer Activity

Research indicates that compounds containing triazole and pyridine rings often demonstrate anticancer properties. For instance, derivatives of triazoles have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound has not been extensively studied in isolation; however, related compounds have shown promising results in inhibiting tumor growth.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways. For example, dual inhibitors of p38 MAPK and PDE4 have shown efficacy in reducing TNFα levels in preclinical models . This suggests that this compound could possess similar anti-inflammatory properties.

Case Studies and Experimental Data

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good absorption and bioavailability. The presence of the fluorophenyl group may enhance lipophilicity, potentially leading to improved cellular uptake . Further studies are needed to elucidate the specific pharmacokinetics of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.